molecular formula C13H14N2O3 B5426169 Ethyl 3-(1,2-dihydro-2-oxoquinoxalin-3-yl)propanoate

Ethyl 3-(1,2-dihydro-2-oxoquinoxalin-3-yl)propanoate

Cat. No.: B5426169
M. Wt: 246.26 g/mol
InChI Key: HDMCYNMZRABKGL-UHFFFAOYSA-N
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Description

Ethyl 3-(1,2-dihydro-2-oxoquinoxalin-3-yl)propanoate is a quinoxaline derivative with a molecular formula of C13H14N2O3. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,2-dihydro-2-oxoquinoxalin-3-yl)propanoate typically involves the condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with o-phenylenediamine under acidic conditions to form the quinoxaline ring, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,2-dihydro-2-oxoquinoxalin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated quinoxaline derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Major Products Formed

The major products formed from these reactions include quinoxaline-2,3-dione, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .

Scientific Research Applications

Ethyl 3-(1,2-dihydro-2-oxoquinoxalin-3-yl)propanoate has numerous scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(1,2-dihydro-2-oxoquinoxalin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline ring can bind to active sites of enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1,2-dihydro-2-oxoquinoxalin-3-yl)propanoate is unique due to its specific ester functional group, which enhances its solubility and reactivity compared to other quinoxaline derivatives. This makes it particularly valuable in synthetic chemistry and drug development.

Properties

IUPAC Name

ethyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-18-12(16)8-7-11-13(17)15-10-6-4-3-5-9(10)14-11/h3-6H,2,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMCYNMZRABKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 1,2-phenylenediamine and diethyl 2-oxopentanedioate using methods as described in the literature for similar compounds (Weygand et al., 1962) in 72% yield.
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